molecular formula C16H24N2O2 B2800396 1-(4-{5-Azaspiro[2.5]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one CAS No. 2361685-67-6

1-(4-{5-Azaspiro[2.5]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2800396
CAS No.: 2361685-67-6
M. Wt: 276.38
InChI Key: LPFBUWYBBHKNCG-UHFFFAOYSA-N
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Description

1-(4-{5-Azaspiro[25]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{5-Azaspiro[2.5]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one typically involves multiple steps. One common approach is the reaction of cyclohexanone with ammonia and sodium hypochlorite to form the spirocyclic intermediate . This intermediate is then reacted with piperidine and propenone under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and phase separation to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method offers advantages such as better control over reaction parameters, higher efficiency, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(4-{5-Azaspiro[2.5]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-{5-Azaspiro[2.5]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-{5-Azaspiro[2.5]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{5-Azaspiro[2.5]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one is unique due to its specific spirocyclic structure combined with a piperidine and propenone moiety. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

1-[4-(5-azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-14(19)17-10-4-13(5-11-17)15(20)18-9-3-6-16(12-18)7-8-16/h2,13H,1,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFBUWYBBHKNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCC3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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